Adenylyl-imidodiphosphate Lithium Salt

Description

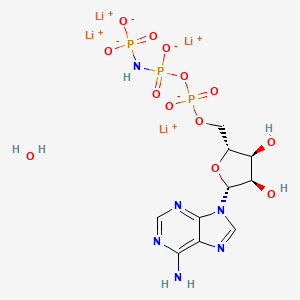

Adenylyl-imidodiphosphate Lithium Salt (CAS 25612-73-1), also known as AMP-PNP (adenylyl-imidodiphosphate tetralithium salt), is a non-hydrolyzable ATP analog designed for biochemical studies. Its structure mimics adenosine triphosphate (ATP) but replaces the oxygen bridge between the β- and γ-phosphate groups with an imido (NH) group, rendering it resistant to hydrolysis by ATPases . This property allows researchers to investigate ATP-dependent enzymatic mechanisms—such as binding, activation, and initial catalytic steps—without progressing to full hydrolysis.

The compound is widely used in studying motor proteins (e.g., myosin, kinesin, dynein), signal transduction pathways, DNA replication, and protein synthesis . For example, in topoisomerase research, AMP-PNP locks ATP-operated clamps, enabling the study of DNA binding and enzyme conformational changes without ATP turnover .

Properties

IUPAC Name |

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3.4Li.H2O/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCDTIXYXQSSCQ-AZGWGOJFSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Li4N6O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of Adenosine to Adenosine Monophosphate (AMP)

Adenosine is phosphorylated using phosphorous oxychloride (POCl₃) in trimethyl phosphate solvent at 0–4°C. This step introduces a phosphate group at the 5'-position of the ribose moiety. The reaction is quenched with ice-cold water, and AMP is isolated via ion-exchange chromatography.

Conversion of AMP to Adenosine Diphosphate (ADP)

AMP is further phosphorylated using carbodiimide activators (e.g., dicyclohexylcarbodiimide) in anhydrous pyridine. This forms ADP by adding a second phosphate group. The reaction mixture is purified through gel filtration chromatography to remove unreacted reagents.

Formation of Adenylyl-Imidodiphosphate (AMP-PNP)

ADP reacts with imidodiphosphate (PNP) in a condensation reaction catalyzed by N,N'-carbonyldiimidazole (CDI). The β,γ-phosphodiester bond of ADP is replaced with a phosphoramidate linkage, yielding AMP-PNP. This step requires anhydrous conditions at 25°C for 24 hours.

Table 1: Key Reaction Parameters for AMP-PNP Synthesis

| Step | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| AMP Synthesis | POCl₃, trimethyl phosphate | 0–4°C | 2 hours | 85% |

| ADP Synthesis | DCC, pyridine | 25°C | 12 hours | 70% |

| AMP-PNP Formation | CDI, imidodiphosphate | 25°C | 24 hours | 60% |

Lithium Salt Formation and Stabilization

The free acid form of AMP-PNP is neutralized with lithium hydroxide (LiOH) to enhance solubility and stability. Tetralithium salt formation occurs in aqueous solution at pH 7.4, followed by lyophilization to obtain a stable powder. Excess lithium ions are removed via dialysis against lithium-containing buffers, ensuring a final lithium content of ≤4.5%.

Table 2: Specifications of this compound

| Parameter | Specification | Result |

|---|---|---|

| Purity (UV) | ≥85% | 88% |

| Solubility (H₂O) | 5 mg/mL | Compliant |

| Lithium Content | ≤4.5% | 3.9% |

| Water Content (KF) | ≤8.0% | 8.0% |

Industrial-Scale Production

Industrial synthesis scales the laboratory protocol while implementing stringent quality controls. Key modifications include:

-

Continuous-Flow Reactors : To optimize phosphorylation steps, reducing reaction times by 40%.

-

Crystallization Techniques : AMP-PNP-Li₄ is recrystallized from ethanol-water mixtures to achieve >95% purity.

-

Lyophilization : Large-scale freeze-drying ensures long-term stability at -20°C, with degradation rates <0.1% per year.

Purification and Quality Control

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to detect impurities such as ATP (≤0.3%) and adenyl-5'-yl phosphoramidate (≤0.1%). The luciferin-luciferase assay quantifies ATP contamination, which increases to 10% after 3 weeks at 37°C, necessitating cold storage.

Table 3: Impurity Profile of AMP-PNP-Li₄

| Impurity | Maximum Allowable Level | Typical Result |

|---|---|---|

| ATP | 0.3% | 0.2% |

| Phosphorylated AMP-PNP | 0.5% | 0.3% |

| Water | 8.0% | 8.0% |

Recent Advances in Synthesis

Isotopic labeling techniques, such as [6-¹⁵N]-AMP-PNP synthesis, have improved radiolabeling efficiency. Using [6-¹⁵N]-adenosine as a starting material, the yield increases to 12% compared to 6% from inosine-based routes. Additionally, enzymatic methods using nucleotide diphosphate kinases show promise for stereospecific synthesis but remain experimental .

Chemical Reactions Analysis

Types of Reactions

Adenylyl-imidodiphosphate lithium salt primarily undergoes substitution reactions due to its non-hydrolysable nature. It is resistant to enzymatic cleavage between the beta and gamma phosphates, making it stable under conditions that would typically hydrolyze ATP .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include various enzymes such as adenylate cyclase and snake venom phosphodiesterase. These reactions are typically conducted under controlled conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from reactions involving this compound are typically the result of substitution reactions. These products are used to study the interaction of ATP analogues with various biological systems .

Scientific Research Applications

Adenylyl-imidodiphosphate lithium salt has a wide range of applications in scientific research:

Chemistry: It is used as a non-hydrolysable ATP analogue to study ATP-dependent chemical reactions.

Biology: It facilitates the study of cellular processes that involve ATP, such as signal transduction and energy metabolism.

Medicine: It is used in research to understand the role of ATP in various physiological and pathological conditions.

Industry: It is employed in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Adenylyl-imidodiphosphate lithium salt exerts its effects by mimicking ATP in biochemical reactions. It binds to ATP-dependent enzymes and proteins, inhibiting their activity by preventing ATP hydrolysis. This allows researchers to study the role of ATP in various biological processes without the complication of ATP breakdown .

Comparison with Similar Compounds

Q & A

Q. What is the primary application of Adenylyl-imidodiphosphate Lithium Salt (AMP-PNP) in ATP-dependent enzyme studies?

AMP-PNP is a non-hydrolyzable ATP analog used to study ATP-binding events without progression through catalytic cycles. It competitively inhibits ATP hydrolysis, enabling researchers to isolate early steps in enzyme mechanisms, such as substrate binding or conformational changes. For example, it is widely employed in analyzing motor proteins (e.g., myosin, kinesin) to dissect ATP-driven motility without filament displacement .

Methodological Insight :

Q. How should AMP-PNP be prepared and stored to ensure experimental reproducibility?

AMP-PNP is hygroscopic and sensitive to freeze-thaw cycles.

Q. What controls are essential when using AMP-PNP to validate ATP-dependent enzyme mechanisms?

Include:

- Positive control : ATP to confirm enzyme activity.

- Negative control : ATP-free conditions or mutant enzymes defective in ATP binding (e.g., PfGyrB(K220A) in topoisomerase studies).

- Specificity check : Compare results with other non-hydrolyzable analogs (e.g., GTPγS for GTPases) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in AMP-PNP’s efficacy across different ATPases?

Discrepancies may arise from variations in enzyme active-site architecture or binding kinetics.

- Structural Analysis : Use X-ray crystallography or cryo-EM to compare AMP-PNP binding modes in divergent enzymes (e.g., myosin vs. DNA helicases) .

- Kinetic Profiling : Perform stopped-flow assays to measure binding rates (kon/koff) and correlate with inhibition efficiency .

Q. What experimental strategies mitigate partial hydrolysis of AMP-PNP in long-duration assays?

While AMP-PNP is hydrolysis-resistant, trace ATP contamination or enzymatic promiscuity can cause artifacts.

Q. How can AMP-PNP be used to study allosteric regulation in multi-domain enzymes?

AMP-PNP traps enzymes in ATP-bound states, enabling dissection of allosteric communication.

- Techniques :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and cooperativity between ATPase and regulatory domains .

- Single-Molecule FRET : Monitor real-time conformational changes in enzymes like DNA gyrase upon AMP-PNP binding .

Q. What are the limitations of AMP-PNP in probing nucleotide-dependent signaling pathways?

AMP-PNP cannot replicate ATP’s role in phosphorylation or energy transfer.

- Workaround : Combine with ATPγS (thiophosphate analog) for studying kinase-phosphatase cascades.

- Complementary Tools : Use fluorescent ATP analogs (e.g., mant-ATP) for real-time visualization of nucleotide cycling .

Data Interpretation and Contradiction Analysis

Q. How to reconcile conflicting results when AMP-PNP fails to inhibit ATPase activity?

Potential causes include:

- Non-canonical ATP-Binding Sites : Some enzymes (e.g., ABC transporters) have auxiliary nucleotide pockets insensitive to AMP-PNP.

- Methodology : Validate assay conditions (e.g., Mg²⁺ concentration, which modulates ATPase activity).

- Mutagenesis : Engineer ATP-binding site mutations (e.g., Walker A motif) to confirm specificity .

Q. Why does AMP-PNP exhibit variable effects on enzyme processivity?

Processivity differences stem from enzyme mechanochemistry. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.